molecular formula C9H21ClN2O B12985491 (R)-N-(2-Amino-2-methylhexyl)acetamide hydrochloride

(R)-N-(2-Amino-2-methylhexyl)acetamide hydrochloride

Cat. No.: B12985491
M. Wt: 208.73 g/mol
InChI Key: PHWAZBBPZSLWRG-SBSPUUFOSA-N
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Description

®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride is a chemical compound that belongs to the class of amides It is characterized by the presence of an amino group and an acetamide group, making it a versatile compound in various chemical reactions and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride typically involves the reaction of 2-amino-2-methylhexane with acetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In industrial settings, the production of ®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production methods also focus on minimizing waste and improving the overall yield of the compound.

Chemical Reactions Analysis

Types of Reactions

®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethyl methacrylate hydrochloride
  • N-(2-Aminoethyl)acetamide hydrochloride
  • 2-Amino-2-methylpropanamide hydrochloride

Uniqueness

®-N-(2-Amino-2-methylhexyl)acetamide hydrochloride is unique due to its specific structural configuration and the presence of both an amino group and an acetamide group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H21ClN2O

Molecular Weight

208.73 g/mol

IUPAC Name

N-[(2R)-2-amino-2-methylhexyl]acetamide;hydrochloride

InChI

InChI=1S/C9H20N2O.ClH/c1-4-5-6-9(3,10)7-11-8(2)12;/h4-7,10H2,1-3H3,(H,11,12);1H/t9-;/m1./s1

InChI Key

PHWAZBBPZSLWRG-SBSPUUFOSA-N

Isomeric SMILES

CCCC[C@](C)(CNC(=O)C)N.Cl

Canonical SMILES

CCCCC(C)(CNC(=O)C)N.Cl

Origin of Product

United States

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